2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-methylthiazole with isopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole-5-carboxylic acid: Similar structure but lacks the isopropylamino group.
2-(Methylamino)-4-methylthiazole-5-carboxylic acid: Contains a methylamino group instead of an isopropylamino group.
2-(Ethylamino)-4-methylthiazole-5-carboxylic acid: Contains an ethylamino group instead of an isopropylamino group.
Uniqueness
The presence of the isopropylamino group in 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Biological Activity
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 927983-02-6) is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is crucial for its biological activity. The presence of the isopropylamino group enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |
Escherichia coli | 125 µg/mL | >1000 µg/mL |
Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of thiazole derivatives has been documented in various studies. For example, one study demonstrated that a related thiazole compound exhibited significant free radical scavenging activity, which is essential for protecting cells from oxidative stress . The ability to mitigate oxidative damage is crucial in preventing chronic diseases such as diabetes and cancer.
Anti-inflammatory Effects
Thiazole derivatives have also shown promise in reducing inflammation. In animal models, compounds with similar structures have been reported to lower pro-inflammatory cytokines and restore normal levels of inflammatory markers in tissues affected by chronic inflammation . This suggests potential applications in treating inflammatory diseases.
Antidiabetic Potential
Recent studies have indicated that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia in diabetic models. For example, administration of a thiazole derivative significantly reversed elevated glucose levels and improved lipid profiles in diabetic rats . This highlights the compound's potential role in managing diabetes through antioxidant and anti-inflammatory mechanisms.
Study on Xanthine Oxidase Inhibition
A study focused on the xanthine oxidase inhibitory activity of thiazole derivatives found that certain analogs showed moderate inhibition compared to standard drugs like Febuxostat. This activity is relevant for conditions like gout and hyperuricemia, where xanthine oxidase plays a critical role in uric acid production .
Research on AMPA Receptor Modulation
Another significant area of research involves the modulation of AMPA receptors by thiazole derivatives. These compounds have been shown to act as negative allosteric modulators, affecting receptor kinetics and offering insights into their potential use in neurological disorders .
Properties
IUPAC Name |
4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)9-8-10-5(3)6(13-8)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEIPWPQQHTZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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